molecular formula C17H19N3 B12687904 alpha-(2-(Dimethylamino)ethyl)-alpha-phenylpyridine-2-acetonitrile CAS No. 71486-42-5

alpha-(2-(Dimethylamino)ethyl)-alpha-phenylpyridine-2-acetonitrile

Cat. No.: B12687904
CAS No.: 71486-42-5
M. Wt: 265.35 g/mol
InChI Key: BMSOFNLCZSJLIN-UHFFFAOYSA-N
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Description

Alpha-(2-(Dimethylamino)ethyl)-alpha-phenylpyridine-2-acetonitrile is a complex organic compound with a unique structure that includes a pyridine ring, a phenyl group, and a dimethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-(Dimethylamino)ethyl)-alpha-phenylpyridine-2-acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-bromopyridine with phenylacetonitrile in the presence of a base to form the intermediate product. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-(Dimethylamino)ethyl)-alpha-phenylpyridine-2-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitrile oxides and other oxidized derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Alpha-(2-(Dimethylamino)ethyl)-alpha-phenylpyridine-2-acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-(2-(Dimethylamino)ethyl)-alpha-phenylpyridine-2-acetonitrile involves its interaction with specific molecular targets. The dimethylaminoethyl side chain can interact with various receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: Shares the dimethylaminoethyl group but differs in the rest of the structure.

    Phenylacetonitrile: Contains the phenyl and nitrile groups but lacks the pyridine ring and dimethylaminoethyl side chain.

    Pyridine derivatives: Various compounds with modifications on the pyridine ring.

Uniqueness

Alpha-(2-(Dimethylamino)ethyl)-alpha-phenylpyridine-2-acetonitrile is unique due to its combination of a pyridine ring, phenyl group, and dimethylaminoethyl side chain

Properties

CAS No.

71486-42-5

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

4-(dimethylamino)-2-phenyl-2-pyridin-2-ylbutanenitrile

InChI

InChI=1S/C17H19N3/c1-20(2)13-11-17(14-18,15-8-4-3-5-9-15)16-10-6-7-12-19-16/h3-10,12H,11,13H2,1-2H3

InChI Key

BMSOFNLCZSJLIN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=N2

Origin of Product

United States

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